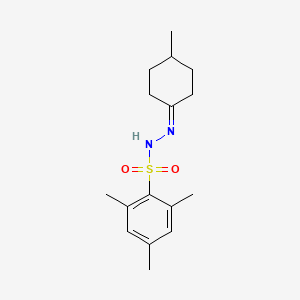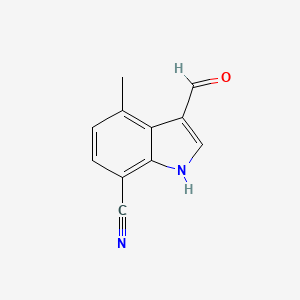
7-Cyano-4-methylindole-3-carbaldehyde
Overview
Description
7-Cyano-4-methylindole-3-carbaldehyde is a chemical compound with the molecular formula C11H8N2O and a molecular weight of 184.19 . It is a derivative of indole, a heterocyclic compound that is commonly found in many natural and synthetic compounds .
Molecular Structure Analysis
The molecular structure of 7-Cyano-4-methylindole-3-carbaldehyde consists of an indole ring substituted with a cyano group at the 7th position, a methyl group at the 4th position, and a carbaldehyde group at the 3rd position .Chemical Reactions Analysis
Indole derivatives, such as 7-Cyano-4-methylindole-3-carbaldehyde, are known to participate in a variety of chemical reactions. They are often used as precursors in the synthesis of bioactive compounds, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .Scientific Research Applications
Corrosion Inhibition
Indole derivatives, including indole-3-carbaldehyde, have been studied for their corrosion inhibition properties. These compounds have shown effectiveness in protecting mild steel against corrosion in acidic environments, which is crucial for industrial applications. The effectiveness of these inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective layer that reduces corrosion rates. Such inhibitors are valuable in acid wash solutions used in metal cleaning and maintenance processes (Ashhari & Sarabi, 2015).
Photophysical Properties
Compounds structurally similar to 7-Cyano-4-methylindole-3-carbaldehyde, such as various indole carbaldehydes, have been studied for their photophysical properties. These studies explore the potential of indole derivatives in optical applications, including molecular switches and fluorescence chemosensors. For instance, photoinduced hydrogen atom transfer processes in certain indole derivatives demonstrate their potential as optically driven molecular switches. This application is significant in developing new technologies for information storage and processing (Lapinski et al., 2009).
Synthetic Applications
Indole derivatives are also prominent in synthetic chemistry, where they serve as key intermediates in the synthesis of complex molecules. These compounds participate in various chemical reactions, facilitating the construction of heterocyclic systems and other biologically active molecules. Such synthetic versatility makes indole derivatives, including those related to 7-Cyano-4-methylindole-3-carbaldehyde, valuable tools in drug discovery and materials science (Hamama et al., 2018).
Future Directions
properties
IUPAC Name |
3-formyl-4-methyl-1H-indole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-7-2-3-8(4-12)11-10(7)9(6-14)5-13-11/h2-3,5-6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNGSPNUOGIJCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=C(C=C1)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-4-methyl-1H-indole-7-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



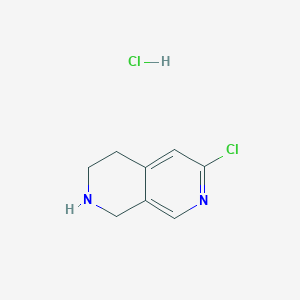
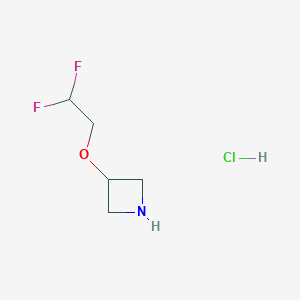
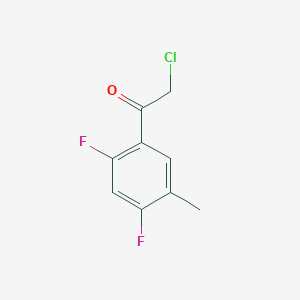
![N-[3-(2,4-Dichlorophenyl)-1-oxo-1-[4-[3-(2-pyrrolidin-1-ylbutoxy)pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide;dihydrochloride](/img/structure/B1431418.png)
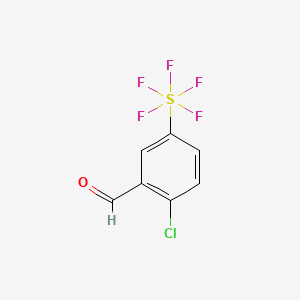
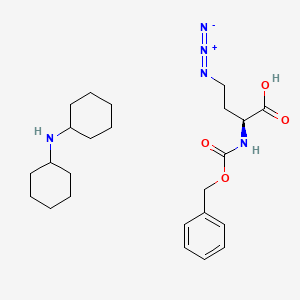
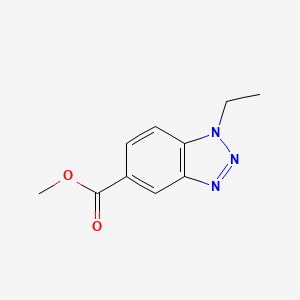
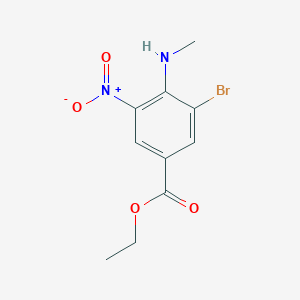
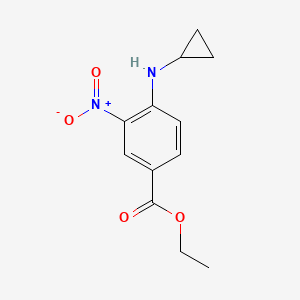
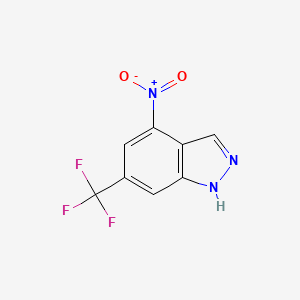
![2,4-Dichloro-N-[4-(2,4-dichlorobenzoyloxy)-2-methylphenyl]benzamide](/img/structure/B1431432.png)
![8-Methyl-6-nitro-[1,2,3,4]tetrazolo[1,5-A]pyridine](/img/structure/B1431433.png)
![6-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1431435.png)
